Synthesis and Characterization of Deschloro Clomiphene-d5: A Technical Guide
Synthesis and Characterization of Deschloro Clomiphene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Deschloro Clomiphene-d5, a deuterated analog of Deschloro Clomiphene. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of clomiphene and its metabolites in various biological matrices. This document outlines a plausible synthetic route, detailed characterization methodologies, and the expected analytical data.
Introduction
Deschloro Clomiphene is a triphenylethylene derivative and an analog of the selective estrogen receptor modulator (SERM), Clomiphene.[1][2] The deuterated version, Deschloro Clomiphene-d5, is a stable isotope-labeled internal standard essential for accurate quantification in pharmacokinetic and metabolic studies of clomiphene using mass spectrometry-based methods.[3] The incorporation of five deuterium atoms on one of the phenyl rings provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Deschloro Clomiphene-d5 is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-[4-(1-(phenyl-d5)-2-phenylethenyl)phenoxy]-N,N-diethylethanamine | [1] |
| Synonyms | Deschloro Clomiphene-d5 | [1] |
| CAS Number | 1346606-17-4 | [1] |
| Molecular Formula | C₂₆H₂₄D₅NO | [1] |
| Molecular Weight | 376.55 g/mol | [1][4] |
| Appearance | Neat (likely an oil or solid) | [1] |
Synthesis of Deschloro Clomiphene-d5
While a specific, publicly available, detailed synthesis protocol for Deschloro Clomiphene-d5 is not documented, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of triphenylethylene derivatives and the incorporation of deuterium labels. The proposed synthesis involves a multi-step process starting from commercially available deuterated precursors.
A potential synthetic pathway is the McMurry reaction, a well-known method for the synthesis of alkenes from two ketone or aldehyde molecules.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via the following key steps, illustrated in the workflow diagram below.
Caption: Proposed workflow for the synthesis of Deschloro Clomiphene-d5.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of Deoxybenzoin-d5
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To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d6, slowly add phenylacetyl chloride.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield pure deoxybenzoin-d5.
Step 2: Synthesis of 4-(2-(diethylamino)ethoxy)acetophenone
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To a solution of 4-hydroxyacetophenone in a dry aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) portion-wise at 0 °C.
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Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
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Add 2-chloro-N,N-diethylethanamine hydrochloride and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
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Reflux the reaction mixture for 12-24 hours.
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After cooling, quench the reaction with water and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Step 3: McMurry Coupling to form Deschloro Clomiphene-d5
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In a flask under an inert atmosphere (e.g., argon), add zinc dust and titanium tetrachloride (TiCl₄) in dry tetrahydrofuran at a low temperature.
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Reflux the mixture to generate the low-valent titanium reagent.
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To this refluxing mixture, add a solution of deoxybenzoin-d5 and 4-(2-(diethylamino)ethoxy)acetophenone in dry tetrahydrofuran dropwise over several hours.
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Continue refluxing for an additional 12-18 hours.
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Cool the reaction and quench with a potassium carbonate solution.
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Filter the mixture and extract the filtrate with an organic solvent.
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Wash, dry, and concentrate the organic extracts. The resulting product will be a mixture of (E)- and (Z)-isomers of Deschloro Clomiphene-d5.
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The isomers can be separated by column chromatography if required.
Characterization of Deschloro Clomiphene-d5
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Deschloro Clomiphene-d5.
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the final product.
Caption: Experimental workflow for the characterization of Deschloro Clomiphene-d5.
Expected Analytical Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity corresponding to the protons of one of the phenyl rings. The integration of the remaining aromatic protons compared to other protons in the molecule (e.g., the ethyl groups) will confirm the degree of deuteration. The characteristic signals for the diethylaminoethyl group and the other phenyl ring should be present.
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¹³C NMR: The carbon-13 NMR spectrum will show the signals for all 26 carbon atoms. The signals for the deuterated phenyl ring may appear as multiplets with reduced intensity due to C-D coupling.
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²H NMR: The deuterium NMR spectrum should exhibit a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.
4.2.2. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): This is a critical technique to confirm the elemental composition. The measured accurate mass should correspond to the calculated mass of C₂₆H₂₄D₅NO.
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to confirm the location of the deuterium atoms. The fragmentation pattern should be consistent with the structure, with key fragments showing a mass shift of +5 amu compared to the non-deuterated analog.
Quantitative Data Summary
| Analytical Technique | Parameter | Expected Value |
| HRMS | [M+H]⁺ (Calculated) | 377.2944 |
| HRMS | [M+H]⁺ (Measured) | Within 5 ppm of calculated |
| ¹H NMR | Aromatic Protons | Reduced integration for one phenyl ring |
| Purity (HPLC) | Area % | >98% |
| Isotopic Purity | %D | >98% |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A key feature to look for would be the C-D stretching vibrations, which typically appear in the range of 2100-2300 cm⁻¹, a region that is usually free of other strong absorptions.
4.2.4. Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is used to determine the chemical purity of the final compound. A single major peak with a purity of >98% is typically required for a reference standard.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of Deschloro Clomiphene-d5. The proposed synthetic route is based on well-established chemical reactions and is expected to be a viable method for its preparation. The detailed characterization plan ensures the identity, purity, and isotopic enrichment of the final product, making it suitable for its intended use as a reliable internal standard in demanding analytical applications within the fields of pharmacology and drug development.
